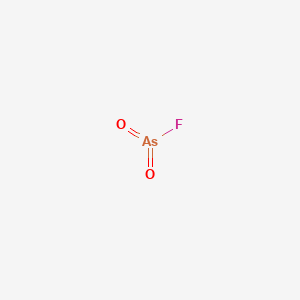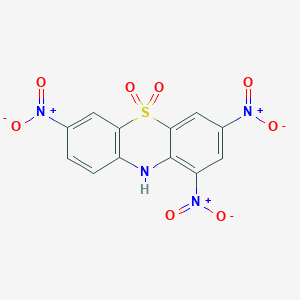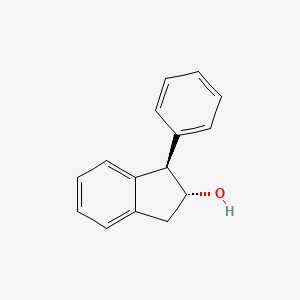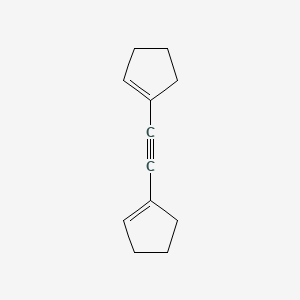
Cyclopentene, 1,1'-(1,2-ethynediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is an organic compound characterized by the presence of a cyclopentene ring and an ethynediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentene, 1,1’-(1,2-ethynediyl)bis- typically involves the reaction of cyclopentene with ethynediyl-containing reagents under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between two cyclopentene units . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to promote the coupling process.
Industrial Production Methods
Industrial production of cyclopentene, 1,1’-(1,2-ethynediyl)bis- may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynediyl linkage to an ethylene linkage.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethylene-linked cyclopentene derivatives.
Substitution: Halogenated cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopentene, 1,1’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets. The ethynediyl linkage allows the compound to participate in π-π interactions and coordinate with metal centers in catalytic processes. These interactions facilitate the formation of reactive intermediates, which can undergo further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: Another cyclopentene derivative with a similar ring structure but different reactivity.
Cyclohexene: A six-membered ring analog with different chemical properties.
1,2-Dicyclopentadiene: A related compound with two cyclopentadiene units linked by a single bond.
Uniqueness
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
80221-19-8 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-[2-(cyclopenten-1-yl)ethynyl]cyclopentene |
InChI |
InChI=1S/C12H14/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h5,7H,1-4,6,8H2 |
Clave InChI |
PPDLDVRVHXABDB-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C#CC2=CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




-lambda~2~-stannane](/img/structure/B14417670.png)
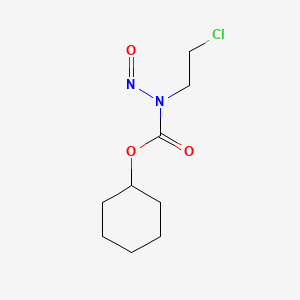
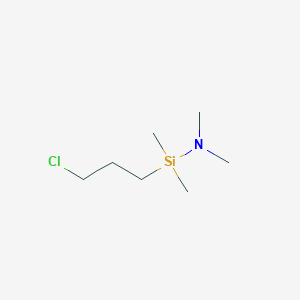


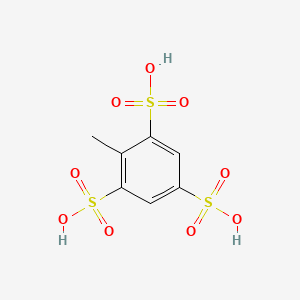
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
